molecular formula C23H25N3O4S B2475754 3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide CAS No. 1904336-86-2

3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2475754
CAS No.: 1904336-86-2
M. Wt: 439.53
InChI Key: RNGHJQDFWSMBHL-UHFFFAOYSA-N
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Description

3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide ( 1904336-86-2) is a chemical compound with the molecular formula C₂₃H₂₅N₃O₄S and a molecular weight of 439.53 g/mol . This benzenesulfonamide derivative features a complex structure that integrates a quinoline moiety, a pyrrolidine ring, and a methyl-benzenesulfonamide group, suggesting potential as a versatile scaffold in medicinal chemistry research . Benzenesulfonamide analogues are of significant interest in scientific research due to their diverse biological activities. Structural hybrids incorporating benzenesulfonamide groups have been investigated as potential antitumor agents, with some demonstrating potent antiproliferative effects against various cancer cell lines, including ovarian cancer, in preclinical studies . Furthermore, the quinoline scaffold, present in this compound, is a privileged structure in drug discovery known to contribute to a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. The compound is offered with a purity of 90% or higher and is available in various quantities to support laboratory-scale investigations .

Properties

IUPAC Name

3-methyl-N-[3-oxo-3-(3-quinolin-8-yloxypyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-5-2-8-20(15-17)31(28,29)25-13-10-22(27)26-14-11-19(16-26)30-21-9-3-6-18-7-4-12-24-23(18)21/h2-9,12,15,19,25H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHJQDFWSMBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline moiety, a pyrrolidine ring, and a sulfonamide group. The molecular formula is C21H24N3O3SC_{21}H_{24}N_{3}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline component can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The pyrrolidine ring enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity.
  • Hydrophobic Interactions : The benzenesulfonamide group may facilitate interactions with hydrophobic pockets in target proteins, enhancing overall bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including:

CompoundCell LineIC50 (μM)Reference
Compound AFaDu (hypopharyngeal)15.4
Compound BHeLa (cervical)12.8
Compound CMCF-7 (breast)10.5

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Research indicates that related compounds have demonstrated efficacy against a range of bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the potential of this compound as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may also possess neuroprotective properties. They are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects on FaDu cells showed that the compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism of action against cancer cells.
  • Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with similar quinoline-based compounds, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula (if available)
3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide Benzenesulfonamide 3-methyl, pyrrolidin-1-yl-3-oxopropyl, quinolin-8-yloxy Not explicitly provided
4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide () Benzenesulfonamide 4-nitro, pyrrolidin-1-yl-3-oxopropyl C₁₃H₁₇N₃O₅S
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa, ) Benzenesulfonamide 4-methoxy, styryl-quinolin-7-yl (chloro, hydroxy substituents) Not explicitly provided
3-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)-1-(3-oxo-3-(quinolin-8-ylamino)propyl)-1H-benzo[d]imidazol-3-ium bromide (12h, ) Benzimidazolium-quinoline Biphenyl-oxoethyl, quinolin-8-ylamino-propyl Not explicitly provided

Key Observations:

  • Substituent Effects : The target compound’s 3-methyl group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing) in ’s analog, which may alter sulfonamide acidity and enzyme-binding affinity .
  • Quinoline Position: The quinolin-8-yloxy group in the target compound differs from IIIa’s quinolin-7-yl substituent. Positional isomerism in quinoline derivatives often impacts biological activity; for example, 8-hydroxyquinolines are known for metal chelation, while 7-substituted analogs may prioritize steric interactions .
Pharmacological and Physicochemical Properties
  • Metal Chelation: The quinolin-8-yloxy moiety may enable metal-binding activity, similar to 8-hydroxyquinoline derivatives, which are explored for antimicrobial or anticancer applications. This contrasts with IIIa’s chloro-hydroxyquinoline, which may prioritize halogen-bonding interactions .

Q & A

Q. What are the key synthetic pathways for 3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution, cycloaddition, and sulfonamide coupling. For example:

  • Step 1 : Formation of the pyrrolidin-3-yloxyquinoline intermediate via [3+2] cycloaddition between a quinoline derivative and a pyrrolidine precursor under acid catalysis (e.g., TfOH in CH₂Cl₂) .
  • Step 2 : Propionamide linkage through coupling of 3-oxo-pyrrolidine with a benzenesulfonamide moiety using BOP-mediated activation (yields ~98% under optimized conditions) .
  • Optimization : Critical parameters include temperature (e.g., 50°C for DAST-mediated fluorination), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd(OH)₂/C for hydrogenolysis) .
    Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYieldReference
CycloadditionTfOH, CH₂Cl₂, 96%96%
Sulfonamide CouplingBOP, i-Pr₂NEt, DMF98%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify proton environments and carbon frameworks (e.g., δ 2.42 ppm for methyl groups in sulfonamide derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M−H]⁺ at m/z 346.0 for analogous sulfonamides) .
  • X-Ray Crystallography : Resolves stereochemistry, as demonstrated for pyrrolidinylsulfone derivatives (CCDC 1896035) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

Discrepancies often arise from pharmacokinetic limitations or off-target effects. Methodological strategies include:

  • ADME Profiling : Assess bioavailability using Caco-2 cell permeability assays and microsomal stability tests .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to intended targets (e.g., RORγt inverse agonism) .
  • In Vivo Pharmacodynamics : Dose-response studies in disease models (e.g., IL23-induced acanthosis) with biomarker analysis (e.g., IL17 suppression) .

Q. What computational and experimental approaches are synergistic for optimizing this compound’s selectivity?

  • Quantum Chemical Calculations : Predict binding affinities using DFT (e.g., Gibbs free energy of RORγt vs. PXR/LXR binding pockets) .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the quinoline or pyrrolidine moieties (e.g., fluorinated groups enhance metabolic stability) .
  • Cryo-EM or MD Simulations : Model compound-receptor dynamics to identify selectivity-determining residues .

Q. How should researchers design experiments to address solubility and formulation challenges?

  • DoE (Design of Experiments) : Apply factorial designs to test excipients (e.g., cyclodextrins) and pH adjustments .
  • Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS) to enhance bioavailability .
  • Analytical Monitoring : Track solubility via dynamic light scattering (DLS) and dissolution profiles using USP apparatus .

Q. What methodologies are critical for elucidating metabolic pathways and mitigating toxicity?

  • Metabolite Identification : LC-MS/MS with stable isotope labeling detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP450 Inhibition Assays : Screen for off-target interactions using human liver microsomes .
  • Toxicogenomics : RNA-seq analysis of hepatotoxicity markers (e.g., ALT/AST elevation) in preclinical models .

Methodological Resources

Table 2 : Key Experimental and Computational Tools

ApplicationTechniqueReference
Synthesis OptimizationBOP-mediated coupling
Structural AnalysisX-ray crystallography
Reaction DesignICReDD computational workflows
Bioactivity ProfilingIL23-induced acanthosis model

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